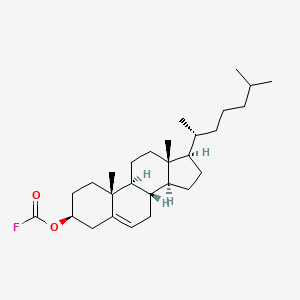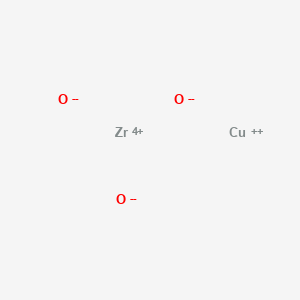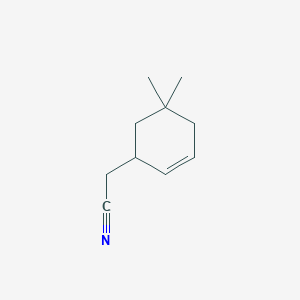
1,1-Dimethyl-1,2-dihydrosilete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1,2-dihydrosilete is a silicon-containing organic compound It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1,2-dihydrosilete typically involves the reaction of dimethylchlorosilane with a suitable reducing agent. One common method is the reduction of dimethylchlorosilane using lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction proceeds as follows:
(CH3)2SiCl2+LiAlH4→(CH3)2SiH2+LiCl+AlCl3
This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as platinum or palladium, can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-1,2-dihydrosilete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, such as chlorine or bromine, using reagents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst, such as platinum or palladium.
Reduction: Lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst, such as iron (Fe).
Major Products Formed
Oxidation: Silanols (e.g., (CH3)2Si(OH)2) or siloxanes (e.g., (CH3)2SiO).
Reduction: Silanes with different substituents (e.g., (CH3)2SiH2).
Substitution: Halogenated silanes (e.g., (CH3)2SiCl2).
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1,2-dihydrosilete has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in medical imaging and diagnostics, particularly in the development of contrast agents for magnetic resonance imaging (MRI).
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-1,2-dihydrosilete involves its interaction with various molecular targets and pathways. In biological systems, the compound can form stable complexes with proteins and nucleic acids, potentially affecting their structure and function. The silicon atom in the compound can also participate in various chemical reactions, such as oxidation and reduction, which can modulate its activity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylsilane: Similar to 1,1-Dimethyl-1,2-dihydrosilete but lacks the additional hydrogen atom on the silicon.
Trimethylsilane: Contains three methyl groups attached to the silicon atom, making it more hydrophobic.
Tetramethylsilane: Contains four methyl groups attached to the silicon atom, used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness
This compound is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biomolecules and its excellent thermal and chemical stability make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
66222-35-3 |
|---|---|
Molekularformel |
C5H10Si |
Molekulargewicht |
98.22 g/mol |
IUPAC-Name |
1,1-dimethyl-2H-silete |
InChI |
InChI=1S/C5H10Si/c1-6(2)4-3-5-6/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
IDNDQZDRGMMBQC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


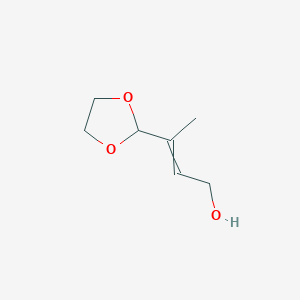
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
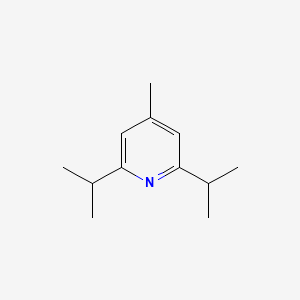
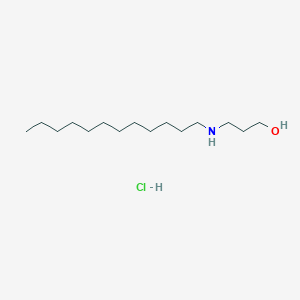

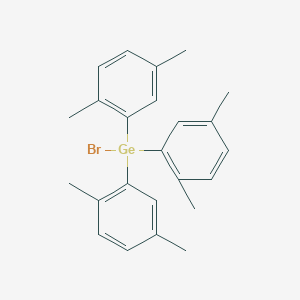
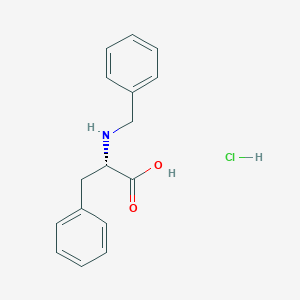

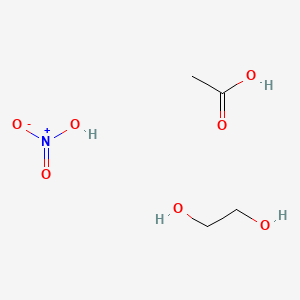
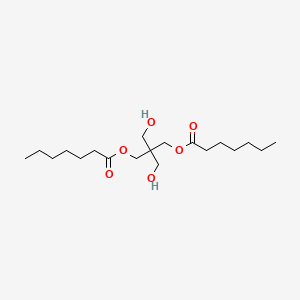
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
